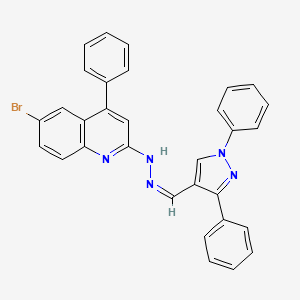
3-Furan-2-YL-1-pyridin-4-YL-propenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Furan-2-YL-1-pyridin-4-YL-propenone is an organic compound with the molecular formula C12H9NO2 It is a member of the heterocyclic aromatic series, characterized by the presence of both furan and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Furan-2-YL-1-pyridin-4-YL-propenone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between furan-2-carbaldehyde and 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Furan-2-YL-1-pyridin-4-YL-propenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or substituted furan/pyridine compounds.
Wissenschaftliche Forschungsanwendungen
3-Furan-2-YL-1-pyridin-4-YL-propenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme interactions and metabolic pathways.
Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Furan-2-YL-1-pyridin-4-YL-propenone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in inflammatory pathways, such as nitric oxide synthase and cyclooxygenase.
Pathways Involved: It inhibits the production of pro-inflammatory mediators, thereby reducing inflammation and associated symptoms.
Vergleich Mit ähnlichen Verbindungen
1-Furan-2-yl-3-pyridin-2-yl-propenone: Similar in structure but differs in the position of the pyridine ring.
3-(Furan-2-yl)pyrazol-4-yl chalcones: These compounds share the furan ring but have a pyrazole ring instead of pyridine.
Uniqueness: 3-Furan-2-YL-1-pyridin-4-YL-propenone is unique due to its specific combination of furan and pyridine rings, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
18551-01-4 |
|---|---|
Molekularformel |
C12H9NO2 |
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
(E)-3-(furan-2-yl)-1-pyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C12H9NO2/c14-12(10-5-7-13-8-6-10)4-3-11-2-1-9-15-11/h1-9H/b4-3+ |
InChI-Schlüssel |
JPFQNQVOYSQAMH-ONEGZZNKSA-N |
Isomerische SMILES |
C1=COC(=C1)/C=C/C(=O)C2=CC=NC=C2 |
Kanonische SMILES |
C1=COC(=C1)C=CC(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,9-Dichloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973458.png)
![(4Z)-2-bromo-4-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-6-methoxycyclohexa-2,5-dien-1-one](/img/structure/B11973467.png)

![4-Hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11973478.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11973479.png)
![N-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-4-phenyl-1-piperazinamine](/img/structure/B11973482.png)
![4-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11973484.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11973495.png)
![Isopropyl (2E)-2-[4-(diethylamino)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973505.png)
![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973511.png)

![9-Bromo-2-(naphthalen-2-yl)-5-(3-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973520.png)
![4-{[(E)-(5-Methyl-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11973527.png)
![(5E)-5-[4-(Allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11973532.png)
